4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride - 2034586-96-2

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride

Catalog Number: EVT-2511601
CAS Number: 2034586-96-2
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This common method involves reacting a suitably substituted pyridine derivative with 1-methyl-1H-imidazole, often requiring high temperatures and strong bases [, ].
  • Cyclization Reactions: Compounds containing the 1-methyl-1H-imidazol-5-yl group can be synthesized by cyclization reactions of appropriate precursors. For example, in one study, a 1,2,4-triazole derivative was used to construct a fused imidazo[4,5-b]pyridine ring system through a reductive cyclization [].
  • Multi-Component Reactions: Some researchers utilized efficient one-pot multi-component reactions to synthesize complex molecules containing the moiety. For instance, a study utilized a three-component reaction involving an appropriate aldehyde, 6-aminothiouracil, and 4-hydroxycoumarin to synthesize tri-substituted methanes bearing the desired moiety [].
  • Modification of Existing Imidazoles: Existing imidazole derivatives can be further modified to introduce the 1-methyl-1H-imidazol-5-yl group. One study employed a VNS (Vicarious Nucleophilic Substitution of Hydrogen) reaction on a 5-nitroimidazole intermediate to introduce a specific moiety at position 2, leading to a new 2-substituted 5-nitroimidazole derivative [].
Molecular Structure Analysis
  • Planarity and Dihedral Angles: Depending on the substituents, the imidazole ring can adopt various conformations relative to other aromatic rings in the molecule. Some studies reported significant twisting between the imidazole ring and other rings to minimize steric hindrance [, ].
  • Hydrogen Bonding: The nitrogen atoms in the imidazole ring can participate in hydrogen bonding, either as donors or acceptors, influencing the molecule's crystal packing and interactions with biological targets [, , , , ].
  • π-π Interactions: Aromatic rings within the 1-methyl-1H-imidazol-5-yl containing compounds can engage in π-π stacking interactions, contributing to their overall stability and potential for interacting with biomolecules [, ].
Mechanism of Action
  • Enzyme Inhibition: Compounds containing the 1-methyl-1H-imidazol-5-yl moiety have been investigated for their ability to inhibit specific enzymes, including farnesyl transferase [], heat shock protein 90 (HSP90) [], and cytochrome P450 2D6 [, , ]. The mechanism of inhibition can be competitive, non-competitive, or irreversible, depending on the compound's structure and interactions with the enzyme active site.
  • Receptor Modulation: Researchers have explored the potential of these compounds as ligands for specific receptors, including histamine H4 receptors [] and metabotropic glutamate receptor 5 (mGlu5) []. Depending on their interaction with the receptor, they can act as agonists, antagonists, or allosteric modulators.
Physical and Chemical Properties Analysis
  • Solubility: The presence of the 1-methyl-1H-imidazol-5-yl group can affect the compound's solubility in different solvents, which is crucial for their bioavailability and pharmaceutical development. One study focused on improving the solubility of a benzothiazole derivative by introducing a methoxy group and modifying the spatial arrangement between the imidazole and thiazole rings [].
Applications
  • Drug Discovery: This substructure is a building block for developing potential drugs for various diseases, including cancer, bacterial infections, and autoimmune disorders [, , , , , , , ].
  • Chemical Probes: These compounds can be used as chemical probes to study biological pathways and identify new drug targets. For example, the investigation of a 1-methyl-1H-imidazol-5-yl containing compound as a selective H4 receptor agonist can aid in understanding the role of this receptor in various physiological and pathological processes [].

(R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone ([¹⁴C]R115777)

  • Compound Description: [¹⁴C]R115777 is a farnesyl transferase inhibitor. It was radiolabeled with carbon-14 and used in a human mass balance and pharmacokinetic study. Researchers used accelerator mass spectrometry (AMS) to track the drug and its metabolites in plasma, urine, and feces samples after oral administration. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

  • Compound Description: Compound 16d is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β. TAS-116 exhibits oral bioavailability and potent antitumor effects in mice. []
  • Relevance: While not directly containing the pyridine ring present in 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride, compound 16d exhibits a structurally similar imidazole ring system, specifically a 1-methyl-1H-imidazol-1-yl moiety. The study emphasizes the importance of structure-activity relationship (SAR) studies for identifying and optimizing potential drug candidates targeting HSP90 for cancer therapy. []

1,4-Bis[2-{2-(1-methyl-1H-imidazol-5-yl)-ethynyl}-3-thienyl]benzene

  • Compound Description: This compound is a novel molecule containing two 1-methyl-1H-imidazol-5-yl groups linked through ethynyl bridges to a central benzene ring flanked by thiophene rings. The study focuses on its synthesis and analysis of its UV-visible spectrum. []
  • Relevance: The key structural feature linking this compound to 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is the presence of the 1-methyl-1H-imidazol-5-yl group. The research emphasizes the synthesis of novel compounds containing this moiety and their potential applications, although specific biological activities are not discussed. []

2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine

  • Compound Description: This compound incorporates a 1-methyl-1H-imidazol-2-yl substituent at the 4-position of a 2,4′-bipyridine scaffold. The synthesis involved a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. []
  • Relevance: While featuring a 1-methyl-1H-imidazol-2-yl group, this compound differs from 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride in the position of the methyl and pyridine substituents on the imidazole ring. The research highlights synthetic strategies for functionalizing pyridine rings, potentially leading to libraries of compounds with diverse biological activities. []

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

  • Compound Description: This molecule is a derivative of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, featuring a benzene-1,4-diamine substituent introduced via nucleophilic aromatic substitution. []
  • Relevance: Similar to the previous compound, this derivative shares the 1-methyl-1H-imidazol-2-yl moiety with 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride but differs in the positioning of the substituents on the imidazole ring. This research emphasizes the continued exploration of synthetic methods for diversifying chemical libraries based on these core structures. []

3-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-4-methyl-1,2,4-triazole (MNITMT)

  • Compound Description: MNITMT is an immunosuppressive agent studied for its potential in treating autoimmune disorders. Research on mice indicated both genotoxic and cytotoxic effects at higher doses. []

(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161)

  • Compound Description: KIM-161 is a potent cytotoxic compound identified through structure-activity relationship (SAR) studies based on the pharmacophore of the KX chemotype. It exhibited promising anticancer activity against HCT116 colon cancer and HL60 leukemia cell lines. []
  • Relevance: While KIM-161 does not share the exact core structure of 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride, it contains a similar imidazole ring system, specifically a 1-methyl-1H-imidazol-1-yl moiety. The study highlights the importance of exploring structural modifications around this core for identifying novel anticancer agents with potentially unique mechanisms of action. []

1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

  • Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6). It forms an apoprotein adduct, leading to enzyme inactivation. []
  • Relevance: This compound, although not containing the exact 4-(1-methyl-1H-imidazol-5-yl)pyridine structure, incorporates both a substituted imidazole ring and a pyridine ring. The study emphasizes the potential for compounds with these structural features to interact with and potentially inactivate CYP enzymes, which has significant implications for drug metabolism and drug-drug interactions. []

5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

  • Compound Description: SCH 66712 is a potent mechanism-based inhibitor of both CYP2D6 and CYP3A4. It forms a protein adduct, leading to enzyme inactivation. [, ]
  • Relevance: This compound shares structural similarities with 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride through the presence of a substituted imidazole ring, although it lacks the methyl substituent at position 1. Additionally, it includes a pyrimidine ring instead of a pyridine ring. The research highlights its potent inhibition of CYP enzymes, essential for drug metabolism. [, ]

7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

  • Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor. It is being explored as a topical drug candidate for alopecia. []
  • Relevance: While lacking the pyridine ring found in 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride, TASP0382088 incorporates a 1H-imidazol-5-yl group as a key structural feature. The study demonstrates the versatility of this moiety in designing inhibitors for diverse targets. []

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

  • Compound Description: This compound is a potent BACE1 inhibitor under investigation for the potential treatment of Alzheimer's disease. []
  • Relevance: While not identical to 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride, this compound contains both a 1-methyl-1H-imidazol-5(4H)-one moiety and a substituted pyridine ring, highlighting the relevance of these structures in medicinal chemistry. []

(-)-2-cyano-1-methyl-3-[(2R,5R)-5-[1H-imidazol-4(5)-yl]tetrahydrofuran-2-yl]methylguanidine

  • Compound Description: This compound acts as a selective human H4-receptor agonist. []
  • Relevance: Although structurally distinct from 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride, it features a 1H-imidazol-4(5)-yl group, further emphasizing the importance of imidazole derivatives in medicinal chemistry for various targets. []

Properties

CAS Number

2034586-96-2

Product Name

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride

IUPAC Name

4-(3-methylimidazol-4-yl)pyridine;dihydrochloride

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11

InChI

InChI=1S/C9H9N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h2-7H,1H3;2*1H

InChI Key

QKSVKSVXKZGTTE-UHFFFAOYSA-N

SMILES

CN1C=NC=C1C2=CC=NC=C2.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.